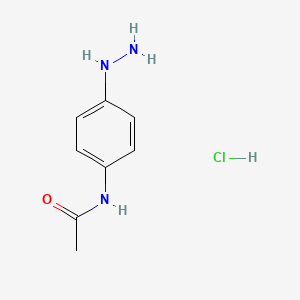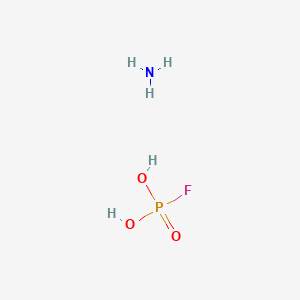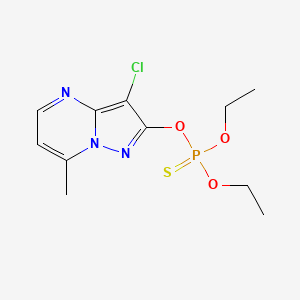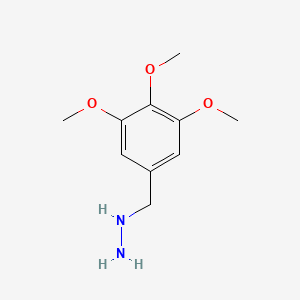
1,3-Dichloroisoquinolin-5-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Oxidation Studies
Research involving chloroquinoline derivatives, including studies on their electrochemical oxidation in nonaqueous media, has shown that these compounds can undergo irreversible one-electron oxidations. Such studies are crucial for understanding the redox behavior of chloroquinoline derivatives, which could be related to 1,3-Dichloroisoquinolin-5-amine in terms of their electrochemical properties and potential applications in redox reactions or as electrochemical sensors (Lam, Van Wyck, & Geiger, 2017).
Development of Antagonists and Inhibitors
The synthesis and pharmacological evaluation of quinoline derivatives as antagonists for various receptors highlight the potential of these compounds in drug development. Modifications of quinoline cores have been shown to reduce undesired interactions, such as inhibition of the hERG K(+) channel, leading to the discovery of compounds with specific pharmacological activities (Kasai et al., 2012).
Cytotoxic Activity and Fluorescence Properties
The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their evaluation for cytotoxic activity against various cancer cell lines, along with the investigation of their fluorescence properties, demonstrate the potential of quinoline derivatives in cancer research and imaging applications. These studies can provide a foundation for the development of diagnostic tools or therapeutic agents based on 1,3-Dichloroisoquinolin-5-amine related structures (Kadrić et al., 2014).
Synthetic Methods and Catalysis
Research on the synthetic methodologies involving quinoline derivatives, such as the development of novel reagents for tert-butoxycarbonylation, showcases the versatility of these compounds in synthetic organic chemistry. These methods could be applicable to the functionalization or modification of 1,3-Dichloroisoquinolin-5-amine for various purposes, including the synthesis of more complex molecules or the introduction of protective groups (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dichloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDDSRIIBRSGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615908 | |
| Record name | 1,3-Dichloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloroisoquinolin-5-amine | |
CAS RN |
58142-96-4 | |
| Record name | 5-Isoquinolinamine, 1,3-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















